molecular formula C14H17N3O3S B2651508 1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1171654-36-6

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2651508
CAS No.: 1171654-36-6
M. Wt: 307.37
InChI Key: KJMRRJITDAPTOC-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a chemical compound developed for scientific research purposes. It features a pyrazole carboxamide core, a scaffold recognized for its diverse biological activities and utility in agrochemical and pharmacological discovery pipelines . Pyrazole carboxamides have demonstrated significant potential in insecticide research, particularly against pests such as Nilaparvata lugens, by acting on novel metabolic pathways . The mechanism of action for related compounds has been linked to the disruption of mitochondrial function, specifically by targeting key enzymes in the respiratory chain like succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . Furthermore, pyrazole derivatives are investigated for their interactions with various neurological receptors, showing promise as tools for studying central nervous system disorders . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethyl-5-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-17-12(9-10(2)16-17)14(18)15-11-7-5-6-8-13(11)21(3,19)20/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMRRJITDAPTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the 1 and 3 positions of the pyrazole ring.

    Attachment of the methylsulfonylphenyl group: This step involves the reaction of the pyrazole derivative with a suitable sulfonyl chloride.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Position 1 Position 3 Position 5 Substituent Key Functional Groups Biological Target
Target Compound Ethyl Methyl N-(2-(Methylsulfonyl)phenyl)carboxamide Methylsulfonyl, Carboxamide Undisclosed (Potential FXa)
DPC 423 () Trifluoromethyl Trifluoromethyl N-(3-Fluoro-2'-(methylsulfonyl)biphenyl) Methylsulfonyl, Trifluoromethyl Factor Xa
Razaxaban () Trifluoromethyl Benzisoxazole N-(2-Fluoro-4-imidazolylphenyl) Trifluoromethyl, Benzisoxazole Factor Xa
N-(5-Chlorothiophene-2-sulfonyl) Derivative () (2,4-Dichlorophenyl)methyl Methyl 5-Chlorothiophene-2-sulfonamide Chlorothiophene, Sulfonamide Antibacterial/antimycobacterial

Key Observations :

  • Position 1 : Ethyl in the target compound vs. bulkier groups (e.g., trifluoromethyl or benzyl) in analogues. Smaller substituents here may reduce steric hindrance in binding pockets .
  • Methylsulfonyl Phenyl Group : Shared with DPC 423, this group is critical for Factor Xa binding via interactions with the S4 pocket .

Table 2: Pharmacological and Selectivity Profiles

Compound Target Affinity (IC₅₀) Selectivity (vs. Trypsin) Oral Bioavailability Key Reference
Target Compound Not reported Not reported Not reported -
DPC 423 1.2 nM (Factor Xa) >1000-fold Moderate
Razaxaban 0.19 nM (Factor Xa) >5000-fold 60% in rats
Derivative MIC: 0.5 µg/mL (M. tuberculosis) N/A Not reported

Key Observations :

  • Factor Xa Inhibitors: DPC 423 and razaxaban exhibit sub-nanomolar potency, attributed to their trifluoromethyl and optimized P1/P4 ligands. The target compound’s lack of these groups may reduce FXa affinity unless compensated by the methylsulfonyl-phenyl interaction .
  • Antibacterial Activity : The derivative shows antimycobacterial activity, suggesting pyrazole-sulfonamides may have broad applications depending on substituents .

Metabolic and Pharmacokinetic Profiles

  • DPC 423 : Undergoes gamma-glutamyltranspeptidase (GGT)-mediated glutamate conjugation due to its benzylamine group, leading to unique metabolites. This pathway is absent in the target compound, which lacks a primary amine .
  • Razaxaban : High oral bioavailability (60%) and low protein binding due to balanced lipophilicity from the trifluoromethyl and imidazole groups . The target compound’s methylsulfonyl group may improve solubility but could increase plasma protein binding.

Biological Activity

1-Ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C14H17N3O2S, and it has a molecular weight of approximately 275.37 g/mol. The compound features a pyrazole ring that is substituted with an ethyl and methyl group, a carboxamide functional group, and a methylsulfonyl-phenyl moiety, which may contribute to its biological activity and potential applications in medicinal chemistry.

Antimicrobial and Insecticidal Properties

Preliminary studies indicate that this compound exhibits significant insecticidal activity. Specifically, it has shown effectiveness against pests such as Nilaparvata lugens (brown planthopper) and Plutella xylostella (diamondback moth). Structure-activity relationship studies suggest that the unique structural features of this compound enhance its potency against these agricultural pests.

Medicinal Chemistry Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. Research into compounds with similar structures has demonstrated their potential therapeutic effects. The distinct combination of a pyrazole core with a methylsulfonyl phenyl group in this compound may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes or receptors involved in pest resistance or disease pathways. Molecular docking simulations and in vitro assays are essential for elucidating these interactions, which can provide insights into the mechanism of action and potential therapeutic applications.

Case Study 1: Insecticidal Activity

In a controlled study, this compound was tested for its insecticidal properties against Nilaparvata lugens. The results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective agricultural pesticide.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The findings suggested that it could inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Comparison of Pyrazole Derivatives

Compound NameStructureUnique Features
This compoundStructureMethylsulfonyl substitution enhances biological activity
1-Ethyl-3-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamideStructureIsoxazole ring enhances biological activity
1-Ethyl-3-methyl-N-[3-[3-[1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]carbonyl]phenyl]-1H-pyrazole-5-carboxamideStructureIndazole moiety may provide unique pharmacological properties

Biological Activity Summary

Activity TypeObserved EffectReference
InsecticidalSignificant reduction in pest populations[Study Reference]
Anti-inflammatoryInhibition of pro-inflammatory cytokines[Study Reference]

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